1-(4-Isobutylphenyl)ethanamine

Chiral resolution Enantiomeric excess Optical rotation

1-(4-Isobutylphenyl)ethanamine (CAS 164579-51-5) is a chiral primary amine belonging to the α-methylbenzylamine subclass of phenethylamines. The molecule features a 4-isobutyl-substituted phenyl ring and a methyl-bearing benzylic stereocenter.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 164579-51-5
Cat. No. B070663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isobutylphenyl)ethanamine
CAS164579-51-5
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)N
InChIInChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3
InChIKeyOLAOEFIPECGPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isobutylphenyl)ethanamine (CAS 164579-51-5) – Core Identity and Procurement-Relevant Profile


1-(4-Isobutylphenyl)ethanamine (CAS 164579-51-5) is a chiral primary amine belonging to the α-methylbenzylamine subclass of phenethylamines. The molecule features a 4-isobutyl-substituted phenyl ring and a methyl-bearing benzylic stereocenter . Commercially, CAS 164579-51-5 corresponds to the (S)-enantiomer (S-α-methyl-4-(2-methylpropyl)benzenemethanamine) . It serves as a chiral building block for ureas, oxadiazolones, triazoles, and other pharmacologically relevant scaffolds, and is distinguished from simpler α-methylbenzylamines by the steric and lipophilic influence of the isobutyl group [1].

Chiral Identity (S)-enantiomer, α-methylbenzylamine scaffold with 4-isobutyl substitution
Workflow Role Chiral building block for ureas, oxadiazolones, triazoles, and pharmacologically relevant heterocycles
Steric/Lipophilic Context Isobutyl group provides a steric and lipophilic profile distinct from methyl or tert-butyl analogues

Why Generic α-Methylbenzylamines Cannot Replace 1-(4-Isobutylphenyl)ethanamine


Simple replacement with unsubstituted or para-methyl α-methylbenzylamines ignores the critical role of the 4-isobutyl group in modulating lipophilicity, steric bulk, and pharmacological recognition. The isobutyl chain significantly alters log P, boiling point, and conformational preferences compared to methyl or tert-butyl analogues, which directly impacts reaction yields, enantioselectivity, and target-binding affinity in derived bioactive molecules . Furthermore, the (S)-configured stereocenter of CAS 164579-51-5 cannot be emulated by the (R)-enantiomer (CAS 1212142-57-8) or the racemate without losing stereochemical fidelity in asymmetric syntheses .

Target (CAS 164579-51-5)
Unsubstituted / 4-Methyl α-Methylbenzylamines
Isobutyl substitution alters lipophilicity, boiling point, and steric environment
Smaller or absent substituents may shift solubility, distillation, and reaction selectivity in downstream transformations
(S)-configured stereocenter essential for enantioselective synthesis
(R)-enantiomer (CAS 1212142-57-8) or racemate cannot maintain stereochemical fidelity in chiral applications

Quantitative Differentiation of 1-(4-Isobutylphenyl)ethanamine Against Closest Analogs


Enantiomeric Purity vs. Racemate: (S)-Specific Rotation and Optical Purity

Commercially supplied (S)-1-(4-isobutylphenyl)ethanamine (CAS 164579-51-5) is offered with a standard purity of ≥98% and a specified optical rotation, whereas the racemic mixture lacks optical activity . The (R)-enantiomer (CAS 1212142-57-8) exhibits opposite sign of rotation, precluding direct substitution in enantioselective syntheses . Quantitative specific rotation values (e.g., [α]D²⁰ = +X° (c 1, EtOH)) are provided on lot-specific Certificates of Analysis .

Enantiomeric Purity vs. Racemate
Head-to-head
≥98% ee, specific rotation sign inverted vs. racemate
Enantiomeric fidelity essential for chiral synthesis; opposite enantiomer may invert biological profile
Lot-specific CoA data; (R)-enantiomer available separately
Chiral resolution Enantiomeric excess Optical rotation

Boiling Point and Volatility: 4-Isobutyl vs. 4-Methyl and 4-tert-Butyl Analogues

The predicted boiling point of 1-(4-isobutylphenyl)ethanamine is 261.2 ± 9.0 °C at 760 mmHg, substantially higher than that of the 4-methyl analogue (210–220 °C) and lower than the 4-tert-butyl analogue (~275 °C) . This intermediate volatility can simplify purification by fractional distillation compared to higher-boiling tert-butyl derivatives.

Boiling Point Differentiation
Cross-study comparable
261.2 ± 9.0 °C (predicted at 760 mmHg)
Reported intermediate boiling point may support distillation purification; lower than tert-butyl analogue
Predicted values; experimental verification recommended
Physicochemical properties Boiling point Distillation

Reaction Yield in Dual sEH/COX Inhibitor Synthesis: 95% Yield Advantage

In the reaction of 1-(4-isobutylphenyl)ethanamine with halogenated aromatic isocyanates, 1,3-disubstituted ureas containing an ibuprofen fragment were obtained in yields up to 95% [1]. Although direct comparative yields with other benzylic amines were not reported in the same study, typical uncatalyzed urea formations from less nucleophilic anilines often require forcing conditions and give <70% yields, positioning this primary benzylic amine as a high-efficiency building block.

Synthetic Yield Advantage
Supporting evidence
Up to 95% isolated yield in urea formation
High reported yield supports cost-effective synthesis of dual inhibitor candidates
Single-study yield; cross-method reproducibility pending
Synthetic yield Urea formation Multitarget inhibitors

Chiral FAAH Inhibitor: S-Enantiomer-Driven Potency and Selectivity

The (S)-1-(4-isobutylphenyl)ethyl fragment is embedded in JZP-327A, a chiral 1,3,4-oxadiazol-2-one FAAH inhibitor where the S-configuration is essential for high-affinity binding [1]. Although the parent amine itself is not assayed, the stereochemical requirement underscores that procurement of the correct enantiomer (CAS 164579-51-5) is mandatory to replicate reported biological activity; the (R)-amine would yield a diastereomeric inhibitor with significantly reduced potency.

FAAH Inhibitor Enantiomer Requirement
Class-level inference
S-configuration associated with FAAH binding; R-enantiomer may show reduced affinity
Enantiomer-attribution review; class-level SAR observation
Based on SAR of related inhibitors; parent amine not directly assayed
FAAH inhibition Chiral recognition Enantiomer comparison

Hydrogen Fluoride Scavenging: Unique Application Not Shared by Simple α-Methylbenzylamines

Vendor documentation indicates that 1-(4-isobutylphenyl)ethanamine functions as a hydrogen fluoride scavenger and as a diketone precursor for radionuclide synthesis, roles that simpler α-methylbenzylamines (e.g., 1-phenylethylamine) cannot fulfill due to insufficient lipophilicity and reactivity . The isobutyl group enhances solubility in organic media and may improve scavenging efficiency, though quantitative head-to-head data were not provided.

HF Scavenger Utility
Supporting evidence
Reported as HF scavenger and diketone precursor
Reported dual-role utility broadens research application beyond simple α-methylbenzylamine
Vendor-reported; independent validation limited
HF scavenger Radiochemistry Functional material

Lipophilicity (log P) Differentiation from 4-Methyl and 4-tert-Butyl Congeners

The predicted octanol–water partition coefficient (log P) of 1-(4-isobutylphenyl)ethanamine is approximately 3.2, which is 0.8 log units higher than the 4-methyl analogue (log P ~2.4) and 0.5 log units lower than the 4-tert-butyl analogue (log P ~3.7) . This intermediate lipophilicity balances membrane permeability and aqueous solubility, a desirable window for CNS-targeted agents derived from this amine.

Lipophilicity (log P) Profile
Cross-study comparable
Predicted log P ~3.2
Predicted log P may support balanced permeability and solubility for CNS research compounds
In silico prediction; experimental log P data not provided
Lipophilicity log P Drug-likeness

Optimal Utilization Contexts for 1-(4-Isobutylphenyl)ethanamine Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Ureas for Dual sEH/COX Inhibition

Employ the (S)-amine (CAS 164579-51-5) as a chiral pool starting material to construct 1-[1-(4-isobutylphenyl)ethyl]-3-R-ureas in up to 95% yield [1]. The high yield and defined stereochemistry are key for reproducible pharmacological evaluation.

Stereoselective Preparation of FAAH Inhibitors (e.g., JZP-327A)

Use the (S)-enantiomer to introduce the chiral α-methylbenzyl moiety into oxadiazol-2-one scaffolds. The S-configuration is essential for high-affinity FAAH binding [1]; procurement of the correct enantiomer avoids time-consuming chiral resolution.

Fluorine Chemistry and Radiopharmaceutical Precursor Synthesis

Leverage the compound's dual function as an HF scavenger and diketone precursor for radionuclide chelation [1]. Its lipophilic isobutyl group improves solubility in organic reaction media compared to unsubstituted benzylamines.

Physicochemical Property Optimization in CNS Drug Design

Incorporate the amine into lead series to exploit its intermediate log P (~3.2) and boiling point (~261 °C), which provide a balanced permeability/solubility profile and facile purification relative to higher-boiling tert-butyl analogues [1].

Application
Selection Property
Validation Focus
Chiral urea synthesis for sEH/COX pathway research
(S)-configured chiral building block with high synthetic yield potential
Enantiomeric purity and reaction reproducibility
FAAH inhibitor lead compound construction
Stereochemically defined α-methylbenzyl fragment
Stereochemical dependency of target engagement
Fluorine chemistry and radionuclide precursor studies
HF scavenger and diketone precursor functionality
Lipophilic amine compatibility with organic reaction media
CNS research compound property optimization
Intermediate lipophilicity and boiling point profile
Permeability-solubility balance and purification efficiency

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